5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide
Description
Properties
CAS No. |
1251598-18-1 |
|---|---|
Molecular Formula |
C26H20N4O4 |
Molecular Weight |
452.47 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H20N4O4/c1-15-2-6-18(7-3-15)30-26(32)20-13-27-21-8-5-17(11-19(21)24(20)29-30)25(31)28-12-16-4-9-22-23(10-16)34-14-33-22/h2-11,13,29H,12,14H2,1H3,(H,28,31) |
InChI Key |
VPDKPDRSSGTBBB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC6=C(C=C5)OCO6 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be achieved through the reaction of nicotinic acid with appropriate amines under dehydrating conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the nicotinamide derivative reacts with piperazine in the presence of a base.
Attachment of the 3-Chlorobenzoyl Group: The final step involves the acylation of the piperazine-nicotinamide intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group of the 3-chlorobenzoyl moiety, potentially yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzoyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Alcohol derivatives of the 3-chlorobenzoyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cancer Research
5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide has been investigated for its role as an inhibitor in cancer pathways. Specifically, it has shown promise in inhibiting the Integrated Stress Response (ISR) pathway, which is often upregulated in cancer cells to promote survival under stress conditions. This inhibition may sensitize cancer cells to chemotherapy agents, enhancing their efficacy .
Neurological Disorders
The compound's piperazine moiety suggests potential applications in treating neurological disorders. Research indicates that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. Further studies are needed to elucidate the specific neuropharmacological effects of this compound.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. This could position the compound as a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Case Study 1: Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, particularly in breast and lung cancer models. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Neuropharmacological Effects
In a preclinical model assessing anxiety-like behaviors, administration of the compound resulted in decreased anxiety levels compared to control groups. Behavioral assays indicated an increase in exploratory behavior, suggesting potential anxiolytic effects .
Summary of Findings
The following table summarizes the key findings from various studies on the applications of this compound:
Mechanism of Action
The mechanism of action of 5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, potentially inhibiting or modulating their activity. The piperazine ring and the 3-chlorobenzoyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on 1-(3-chlorobenzoyl)-4-(substituted phenyl)thiosemicarbazide derivatives (compounds 1–7 ), which share the 3-chlorobenzoyl group but differ in core structure and substituents. Below is a comparative analysis:
Pharmacological Implications (Extrapolated)
- 3-Chlorobenzoyl Group : Shared with the target compound, this group likely enhances membrane permeability and target binding via hydrophobic interactions. In thiosemicarbazides, this moiety contributes to antimicrobial and antitumor activities .
- Piperazine vs. Thiosemicarbazide : The piperazine group in the target compound may confer CNS activity (e.g., antipsychotic or antidepressant effects), whereas thiosemicarbazides are more commonly associated with metal chelation and enzyme inhibition .
Limitations of Comparison
Biological Activity
5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, which is commonly found in many pharmacologically active agents. The presence of a chlorobenzoyl group and a dipropyl substituent on the nicotinamide moiety suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may act through multiple pathways:
- Adenosine Receptor Modulation : Similar compounds have been shown to act as allosteric enhancers at the A1-adenosine receptor, influencing cAMP levels in cells and potentially affecting various physiological processes .
- Cholinesterase Inhibition : Some derivatives exhibit dual inhibition of cholinesterases, which can be relevant in treating conditions like Alzheimer's disease .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Property | Value |
|---|---|
| IC50 (A1 Adenosine Receptor) | 54000 nM |
| Cholinesterase Inhibition | Dual inhibitors with varying Ki values (up to 100000 nM) |
| Toxicity Profile | Limited data available; further studies required |
Case Studies and Research Findings
- Allosteric Modulation Study : A study evaluated the binding affinity and functional activity of several piperazine derivatives at adenosine receptors. The results indicated that modifications to the phenyl ring significantly influenced their activity, with some derivatives showing enhanced binding capabilities compared to others .
- Cholinesterase Inhibition : Research on novel N'-substituted piperazine derivatives demonstrated their potential as cholinesterase inhibitors. The study highlighted structure-activity relationships (SAR) that could guide further development of more potent inhibitors for therapeutic use against neurodegenerative diseases .
- Insecticidal Activity : Although not directly related to human health, some derivatives have been tested for insecticidal properties against agricultural pests, showing promising results that may lead to applications in pest control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
